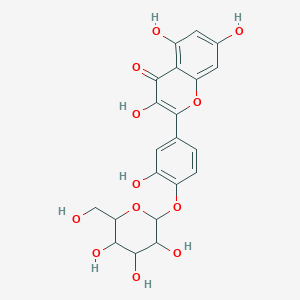Quercetin-4'-o-glucoside
CAS No.:
Cat. No.: VC17941870
Molecular Formula: C21H20O12
Molecular Weight: 464.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H20O12 |
|---|---|
| Molecular Weight | 464.4 g/mol |
| IUPAC Name | 3,5,7-trihydroxy-2-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
| Standard InChI | InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2 |
| Standard InChI Key | OIUBYZLTFSLSBY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
Quercetin-4'-O-glucoside belongs to the flavonoid O-glycoside class, characterized by a glucose unit linked via an O-glycosidic bond to the 4'-position of the quercetin backbone. The aglycone, quercetin, consists of a 2-phenylchromen-4-one core with hydroxyl groups at the 3, 5, 7, and 4' positions . The glucosylation at the 4'-OH group alters its physicochemical properties, enhancing water solubility compared to the lipophilic aglycone .
Table 1: Key Structural and Chemical Properties
The stereochemistry of the glucose moiety (β-D-configuration) is critical for its biological activity, influencing interactions with enzymes and transporters in the human intestine .
Spectroscopic and Chromatographic Data
Mass spectrometry analyses reveal a predominant ion at m/z 463.4 [M–H]⁻, consistent with its molecular weight . Nuclear magnetic resonance (NMR) studies confirm the glycosidic linkage, with characteristic signals for the anomeric proton (δ 5.2–5.4 ppm) and glucose carbons . High-performance liquid chromatography (HPLC) retention times vary by column type, but reverse-phase systems typically elute the compound at 12–15 minutes under gradient conditions .
Biological Activities and Mechanistic Insights
Antioxidant Efficacy
Quercetin-4'-O-glucoside exhibits remarkable antioxidant activity, particularly in the gastrointestinal tract. In rat intestinal mucosa homogenates, it suppressed iron ion (Fe³⁺)-induced lipid peroxidation more effectively than quercetin-3-glucoside (Q3G), with an IC₅₀ of 12 µM versus 25 µM for Q3G . This superiority arises from two factors:
-
Enhanced Bioactivation: Intestinal β-glucosidases hydrolyze Quercetin-4'-O-glucoside to quercetin aglycone more efficiently than Q3G, releasing the active antioxidant .
-
Chelation Moderation: Unlike Q3G, which strongly chelates Fe³⁺, Quercetin-4'-O-glucoside’s weaker chelation allows sustained free radical scavenging without sequestering essential metals .
Table 2: Comparative Antioxidant Activities
| Compound | Lipid Peroxidation Inhibition (IC₅₀, µM) | Aglycone Release (nmol/mg protein) |
|---|---|---|
| Quercetin-4'-O-glucoside | 12 | 8.9 |
| Quercetin-3-glucoside | 25 | 4.2 |
| Quercetin (aglycone) | 10 | — |
Pharmacokinetics and Bioavailability
Absorption and Metabolism
Upon ingestion, Quercetin-4'-O-glucoside undergoes hydrolysis by lactase phlorizin hydrolase (LPH) in the small intestine, releasing quercetin aglycone . The aglycone is then absorbed via passive diffusion or efflux transporters like P-glycoprotein. Unabsorbed glucoside proceeds to the colon, where gut microbiota further metabolize it into phenolic acids (e.g., 3,4-dihydroxyphenylacetic acid) .
Bioavailability Considerations
Despite its hydrophilic nature, Quercetin-4'-O-glucoside’s bioavailability surpasses that of quercetin aglycone due to enhanced solubility and enzymatic hydrolysis . Co-ingestion with lipids or piperine (from black pepper) may further improve absorption by inhibiting glucuronidation .
Analytical Methods for Detection and Quantification
Mass Spectrometry (MS)
Liquid chromatography-tandem MS (LC-MS/MS) is the gold standard for quantifying Quercetin-4'-O-glucoside in biological matrices. Multiple reaction monitoring (MRM) transitions at m/z 463 → 301 (aglycone fragment) achieve detection limits of 0.1 ng/mL in plasma .
Nuclear Magnetic Resonance (NMR)
¹H-NMR spectra in dimethyl sulfoxide-d₆ (DMSO-d₆) reveal distinct signals for the glucose anomeric proton (δ 5.32 ppm) and aromatic protons of the quercetin moiety (δ 6.1–7.8 ppm) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume